molecular formula C9H8NNaO3 B12063177 Sodium 2-hydroxyquinolin-4-olate hydrate

Sodium 2-hydroxyquinolin-4-olate hydrate

Cat. No.: B12063177
M. Wt: 201.15 g/mol
InChI Key: TUOHINFEBZWDSZ-UHFFFAOYSA-M
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Description

Sodium 2-hydroxyquinolin-4-olate hydrate is a chemical compound with significant importance in various scientific fields It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-hydroxyquinolin-4-olate hydrate typically involves the reaction of 2-hydroxyquinoline with sodium hydroxide. The process can be carried out in an aqueous medium, where the sodium hydroxide acts as a base to deprotonate the hydroxyl group of 2-hydroxyquinoline, forming the sodium salt. The reaction is usually conducted at room temperature to ensure the stability of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity. The product is then crystallized and hydrated to obtain the final compound. Quality control measures, such as NMR, HPLC, and LC-MS, are employed to ensure the consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-hydroxyquinolin-4-olate hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.

    Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which have applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

Sodium 2-hydroxyquinolin-4-olate hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-hydroxyquinolin-4-olate hydrate involves its interaction with various molecular targets. The compound can chelate metal ions, which is crucial in its biological activity. It can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s ability to form stable complexes with metal ions also makes it useful in industrial applications .

Comparison with Similar Compounds

    2-Hydroxyquinoline: Shares a similar structure but lacks the sodium ion.

    4-Hydroxyquinoline: Another derivative with different substitution patterns.

    8-Hydroxyquinoline: Known for its chelating properties and used in various applications.

Uniqueness: Sodium 2-hydroxyquinolin-4-olate hydrate is unique due to its specific substitution pattern and the presence of the sodium ion, which enhances its solubility and reactivity. This makes it particularly useful in applications where solubility and stability are crucial .

Properties

Molecular Formula

C9H8NNaO3

Molecular Weight

201.15 g/mol

IUPAC Name

sodium;2-oxo-1H-quinolin-4-olate;hydrate

InChI

InChI=1S/C9H7NO2.Na.H2O/c11-8-5-9(12)10-7-4-2-1-3-6(7)8;;/h1-5H,(H2,10,11,12);;1H2/q;+1;/p-1

InChI Key

TUOHINFEBZWDSZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)[O-].O.[Na+]

Origin of Product

United States

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